An In-depth Technical Guide on the Core Chemical Properties of 6-Phenylpyridazin-3-amine
An In-depth Technical Guide on the Core Chemical Properties of 6-Phenylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Phenylpyridazin-3-amine, a heterocyclic amine featuring a pyridazine core, is a compound of significant interest in medicinal chemistry. The pyridazine nucleus is recognized as a privileged scaffold, forming the basis for numerous compounds with a wide array of biological activities.[1][2] The presence of a phenyl group at the 6-position and an amino group at the 3-position provides a versatile platform for synthetic modifications, enabling the exploration of its therapeutic potential.[2][3] This document serves as a comprehensive technical guide, consolidating the core chemical properties, experimental protocols, and potential biological relevance of 6-Phenylpyridazin-3-amine.
Core Chemical and Physical Properties
The fundamental properties of 6-Phenylpyridazin-3-amine are summarized below, providing a snapshot of its identity and physical characteristics.
Table 1: General and Physicochemical Properties of 6-Phenylpyridazin-3-amine
| Property | Value | Reference |
| CAS Number | 14966-91-7 | [4][5] |
| Molecular Formula | C₁₀H₉N₃ | [4][5] |
| Molecular Weight | 171.20 g/mol | [4][5] |
| Exact Mass | 171.08000 Da | [4][6] |
| Melting Point | 152 °C | [4][5] |
| Boiling Point (Predicted) | 403.0 ± 25.0 °C | [4][5] |
| Density (Predicted) | 1.193 ± 0.06 g/cm³ | [4][5] |
| pKa (Predicted) | 4.84 ± 0.10 | [5] |
| Solubility | Moderately soluble in polar solvents.[3] | |
| Appearance | Light/pale yellow solid.[3] |
Table 2: Computational and Spectroscopic Data
| Property | Value | Reference |
| XLogP3 | 2.307 | [4][6] |
| Polar Surface Area (PSA) | 51.8 Ų | [4][6] |
| Refractive Index (Predicted) | 1.634 | [4][6] |
| Flash Point | 226.4 °C | [4][6] |
| Vapor Pressure | 0 mmHg at 25°C | [4][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines protocols for the synthesis and spectroscopic characterization of 6-Phenylpyridazin-3-amine.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
A common and effective method for synthesizing 6-aryl-pyridazin-3-amines is the Suzuki-Miyaura cross-coupling reaction.[5][7] This protocol involves the palladium-catalyzed reaction between a halo-pyridazine and a boronic acid.
Materials:
-
3,6-Dichloropyridazine[5]
-
Phenylboronic acid[5]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][5]
-
Sodium carbonate (Na₂CO₃)[5]
-
Toluene[5]
-
Ethyl acetate[5]
-
Ammonium hydroxide[5]
Procedure:
-
In a reaction vessel, combine 3,6-Dichloropyridazine, Phenylboronic acid, and a suitable solvent like toluene.
-
Add an aqueous solution of sodium carbonate as the base.
-
Purge the mixture with an inert gas (e.g., nitrogen or argon).
-
Introduce the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture under reflux until the starting materials are consumed, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and perform a work-up by adding water and extracting the product with an organic solvent such as ethyl acetate.
-
The amination of the resulting 3-chloro-6-phenylpyridazine is then carried out using a source of ammonia, such as aqueous ammonium hydroxide, often under elevated temperature and pressure in a sealed vessel to yield 6-Phenylpyridazin-3-amine.[2]
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the final compound.
Spectroscopic Characterization Protocols
Accurate structural elucidation is paramount. While experimental spectra for this specific compound are not widely published, standard protocols based on analogous structures are provided.[8]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of 6-Phenylpyridazin-3-amine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The N-H protons of the primary amine are expected to appear as a broad signal, typically in the range of 0.5-5.0 ppm, which can exchange with D₂O.[9] Aromatic protons will be observed in the downfield region.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Carbons directly bonded to the nitrogen atom typically appear in the 10-65 ppm range.[9]
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹). Key expected absorptions include a doublet for the N-H stretch of the primary amine around 3300-3500 cm⁻¹ and C-N stretching absorptions in the 1000-1350 cm⁻¹ range.[9]
3. Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.
-
Acquisition: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). The resulting spectrum should show a molecular ion peak [M+H]⁺ or M⁺ corresponding to the compound's molecular weight (171.20 g/mol ).
References
- 1. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. 3-AMINO-6-PHENYLPYRIDAZINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]



